Cas no 941294-47-9 (2-Chloro-6-cyclopropylaminopyrazine)

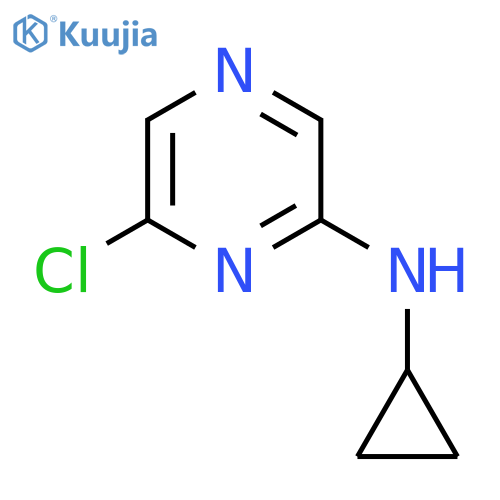

941294-47-9 structure

商品名:2-Chloro-6-cyclopropylaminopyrazine

CAS番号:941294-47-9

MF:C7H8ClN3

メガワット:169.611519813538

MDL:MFCD09800961

CID:796929

PubChem ID:46738649

2-Chloro-6-cyclopropylaminopyrazine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-N-cyclopropylpyrazin-2-amine

- 2-Chloro-6-cyclopropylaminopyrazine

- 2-Pyrazinamine,6-chloro-N-cyclopropyl-

- TYAIEHCRGITGEM-UHFFFAOYSA-N

- CS-0212458

- AKOS009154412

- 941294-47-9

- SCHEMBL12615604

- BP-20041

- MB07688

- BS-24865

- MFCD09800961

- A859560

- 6-Chloro-N-cyclopropyl-2-pyrazinamine

- DTXSID80674309

- (6-CHLOROPYRAZIN-2-YL)CYCLOPROPYLAMINE

-

- MDL: MFCD09800961

- インチ: InChI=1S/C7H8ClN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)

- InChIKey: TYAIEHCRGITGEM-UHFFFAOYSA-N

- ほほえんだ: C1CC1NC2=CN=CC(=N2)Cl

計算された属性

- せいみつぶんしりょう: 169.04100

- どういたいしつりょう: 169.041

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.455

- ふってん: 300.242 °C at 760 mmHg

- フラッシュポイント: 135.382 °C

- PSA: 37.81000

- LogP: 1.77730

2-Chloro-6-cyclopropylaminopyrazine セキュリティ情報

2-Chloro-6-cyclopropylaminopyrazine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-6-cyclopropylaminopyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C363720-100mg |

2-Chloro-6-cyclopropylaminopyrazine |

941294-47-9 | 100mg |

$ 75.00 | 2023-04-18 | ||

| TRC | C363720-1g |

2-Chloro-6-cyclopropylaminopyrazine |

941294-47-9 | 1g |

$ 293.00 | 2023-04-18 | ||

| Apollo Scientific | OR322336-250mg |

6-Chloro-n-cyclopropylpyrazin-2-amine |

941294-47-9 | 250mg |

£105.00 | 2024-05-24 | ||

| Fluorochem | 209513-5g |

6-Chloro-N-cyclopropylpyrazin-2-amine |

941294-47-9 | 95% | 5g |

£525.00 | 2022-02-28 | |

| Fluorochem | 209513-1g |

6-Chloro-N-cyclopropylpyrazin-2-amine |

941294-47-9 | 95% | 1g |

£150.00 | 2022-02-28 | |

| abcr | AB272810-5g |

2-Chloro-6-cyclopropylaminopyrazine, 97%; . |

941294-47-9 | 97% | 5g |

€756.00 | 2025-02-13 | |

| Ambeed | A383625-1g |

6-Chloro-N-cyclopropylpyrazin-2-amine |

941294-47-9 | 97% | 1g |

$119.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283128-1g |

2-Chloro-6-cyclopropylaminopyrazine |

941294-47-9 | 97% | 1g |

¥1600.00 | 2024-04-24 | |

| 1PlusChem | 1P006RN6-1g |

6-chloro-N-cyclopropylpyrazin-2-amine |

941294-47-9 | 97% | 1g |

$185.00 | 2025-02-21 | |

| Chemenu | CM168616-5g |

6-Chloro-N-cyclopropylpyrazin-2-amine |

941294-47-9 | 95% | 5g |

$462 | 2023-03-05 |

2-Chloro-6-cyclopropylaminopyrazine 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

941294-47-9 (2-Chloro-6-cyclopropylaminopyrazine) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:941294-47-9)2-Chloro-6-cyclopropylaminopyrazine

清らかである:99%

はかる:5g

価格 ($):374.0